(1R)-2-{3-[(E)-2-(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)ethenyl]-1H-indazol-6-yl}-1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CFI-400945 is a selective oral inhibitor of polo-like kinase 4, a serine/threonine kinase that regulates centriole duplication. Polo-like kinase 4 is aberrantly expressed in various malignancies, including acute myeloid leukemia and myelodysplastic syndrome . This compound has shown potent in vivo efficacy in hematological malignancies and xenograft models, particularly in cells harboring TP53 mutations .
Métodos De Preparación
The synthesis of CFI-400945 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of organic reactions involving selective inhibitors and specific catalysts . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Análisis De Reacciones Químicas
CFI-400945 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts and reagents
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CFI-400945 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of polo-like kinase 4 in cell cycle regulation and centriole duplication.
Biology: Employed in research to understand the molecular mechanisms of cell division and genomic stability.
Medicine: Investigated as a potential therapeutic agent for treating hematological malignancies, such as acute myeloid leukemia and myelodysplastic syndrome
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mecanismo De Acción
CFI-400945 exerts its effects by selectively inhibiting polo-like kinase 4, leading to the disruption of centriole duplication and mitosis. This inhibition results in mitotic defects, genomic instability, and ultimately, apoptosis of cancer cells . The molecular targets and pathways involved include the regulation of centriole duplication and the maintenance of genomic integrity .
Comparación Con Compuestos Similares
CFI-400945 is unique in its selective inhibition of polo-like kinase 4. Similar compounds include other polo-like kinase inhibitors, such as:
CFI-400495: Another polo-like kinase 4 inhibitor with similar properties and applications.
PLK1 inhibitors: These compounds target polo-like kinase 1, a related kinase involved in mitotic entry and progression.
CFI-400945 stands out due to its specificity for polo-like kinase 4 and its potent efficacy in preclinical models of hematological malignancies .
Propiedades
Fórmula molecular |
C33H34N4O3 |
---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
(3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28?,33-/m0/s1 |
Clave InChI |
DADASRPKWOGKCU-IHKPOXLFSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)C5C[C@]56C7=C(C=CC(=C7)OC)NC6=O |
SMILES canónico |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.